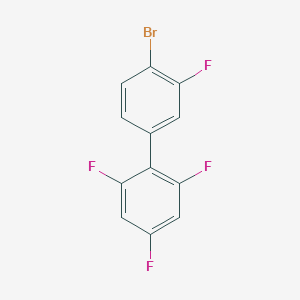![molecular formula C12H19NO5S B6208869 tert-butyl 2,2,4-trioxo-2lambda6-thia-7-azaspiro[4.4]nonane-7-carboxylate CAS No. 2728353-52-2](/img/no-structure.png)
tert-butyl 2,2,4-trioxo-2lambda6-thia-7-azaspiro[4.4]nonane-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2,2,4-trioxo-2lambda6-thia-7-azaspiro[4.4]nonane-7-carboxylate, also known as TBTA, is a synthetic compound derived from the reaction of tert-butyl alcohol and 2,2,4-trioxo-2lambda6-thia-7-azaspiro[4.4]nonane-7-carboxylic acid. TBTA is widely used as a reagent for organic synthesis as well as for scientific research applications in the fields of biochemistry and pharmacology. In
Applications De Recherche Scientifique
Tert-butyl 2,2,4-trioxo-2lambda6-thia-7-azaspiro[4.4]nonane-7-carboxylate has a wide range of scientific research applications, including in the fields of biochemistry and pharmacology. In biochemistry, this compound is used as a reagent for the synthesis of compounds with biological activity, such as peptides and proteins. In pharmacology, this compound is used to study the structure-activity relationships of drugs and to design new drugs. This compound is also used to study the metabolism of drugs and to determine their pharmacokinetics.
Mécanisme D'action
Tert-butyl 2,2,4-trioxo-2lambda6-thia-7-azaspiro[4.4]nonane-7-carboxylate acts as a catalyst in the reaction of tert-butyl alcohol and 2,2,4-trioxo-2lambda6-thia-7-azaspiro[4.4]nonane-7-carboxylic acid. It increases the rate of reaction by lowering the activation energy of the reaction. This compound also acts as a nucleophile, which allows it to form covalent bonds with other molecules.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. This compound has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl 2,2,4-trioxo-2lambda6-thia-7-azaspiro[4.4]nonane-7-carboxylate has several advantages when used in laboratory experiments. It is a relatively inexpensive reagent and is readily available. It is also easy to use and is stable under a variety of conditions. However, this compound can be toxic and should be handled with care.
Orientations Futures
There are several potential future directions for research involving tert-butyl 2,2,4-trioxo-2lambda6-thia-7-azaspiro[4.4]nonane-7-carboxylate. One potential area of research is the development of new drugs using this compound as a starting point. Another potential area of research is the development of new methods for synthesizing this compound. Finally, further research into the biochemical and physiological effects of this compound could lead to a better understanding of its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
Tert-butyl 2,2,4-trioxo-2lambda6-thia-7-azaspiro[4.4]nonane-7-carboxylate is synthesized through a two-step process. The first step involves the reaction of tert-butyl alcohol and 2,2,4-trioxo-2lambda6-thia-7-azaspiro[4.4]nonane-7-carboxylic acid, which yields this compound. The second step involves the reaction of this compound and a base, such as potassium carbonate, which yields this compound.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 2,2,4-trioxo-2lambda6-thia-7-azaspiro[4.4]nonane-7-carboxylate involves the reaction of tert-butyl 2-amino-3-methylbutanoate with carbon disulfide and sodium hydride to form tert-butyl 2-(methylthio)-3-oxobutanoate. This intermediate is then reacted with 1,3-dibromopropane to form tert-butyl 2-(methylthio)-3-oxobutanoyl bromide, which is then reacted with 1,5-diaminopentane to form the final product.", "Starting Materials": [ "tert-butyl 2-amino-3-methylbutanoate", "carbon disulfide", "sodium hydride", "1,3-dibromopropane", "1,5-diaminopentane" ], "Reaction": [ "React tert-butyl 2-amino-3-methylbutanoate with carbon disulfide and sodium hydride to form tert-butyl 2-(methylthio)-3-oxobutanoate.", "React tert-butyl 2-(methylthio)-3-oxobutanoate with 1,3-dibromopropane to form tert-butyl 2-(methylthio)-3-oxobutanoyl bromide.", "React tert-butyl 2-(methylthio)-3-oxobutanoyl bromide with 1,5-diaminopentane to form tert-butyl 2,2,4-trioxo-2lambda6-thia-7-azaspiro[4.4]nonane-7-carboxylate." ] } | |
| 2728353-52-2 | |
Formule moléculaire |
C12H19NO5S |
Poids moléculaire |
289.3 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



